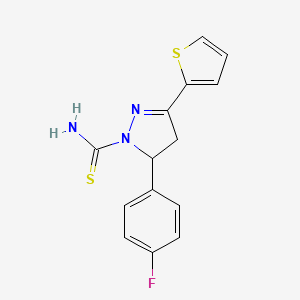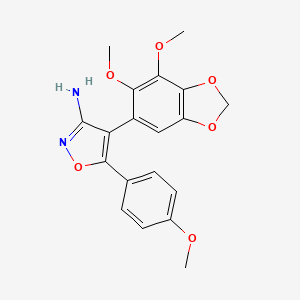![molecular formula C20H21N3O4 B11040611 3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11040611.png)
3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione: pyrrolidine-2,5-dione , belongs to the pyrrolidine family—a versatile scaffold widely explored by medicinal chemists. Here’s why it’s intriguing:
Pharmacophore Space: The pyrrolidine ring’s sp³ hybridization allows efficient exploration of pharmacophore space.
Stereochemistry: The ring contributes to molecular stereochemistry.
Non-Planarity: The non-planar nature (pseudorotation) enhances three-dimensional coverage.
Preparation Methods
Synthesis Routes::
Ring Construction: Pyrrolidine-2,5-dione can be synthesized by constructing the pyrrolidine ring from cyclic or acyclic precursors. Reaction conditions vary based on the specific synthetic strategy.
Functionalization: Preformed pyrrolidine rings (e.g., proline derivatives) can be functionalized.
Chemical Reactions Analysis
Reactions::
Oxidation: Pyrrolidine-2,5-dione may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substitution reactions can modify the compound.
Oxidation: Oxidizing agents (e.g., KMnO₄, PCC).
Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Oxidation: Oxidized derivatives.
Reduction: Reduced forms.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in drug design.
Biology: Investigated for biological activity (e.g., enzyme inhibition).
Medicine: Potential therapeutic applications.
Industry: May serve as a precursor in chemical synthesis.
Mechanism of Action
Targets: Interacts with specific proteins/enzymes.
Pathways: Modulates cellular pathways (e.g., signal transduction).
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features.
Similar Compounds: Explore related pyrrolidine derivatives.
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(2-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H21N3O4/c1-14-5-2-3-6-15(14)23-18(24)13-16(19(23)25)21-8-10-22(11-9-21)20(26)17-7-4-12-27-17/h2-7,12,16H,8-11,13H2,1H3 |
InChI Key |
ZLODBVVJGKIDQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11040530.png)

![9-(1-Acetyl-7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-B]quinazolin-8(4H)-one](/img/structure/B11040539.png)
![diethyl 2-{6-[{4-[4,5-bis(ethoxycarbonyl)-1,3-dithiol-2-ylidene]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-7(1H)-yl}(phenyl)methyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiol](/img/structure/B11040540.png)
![4,4-dimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11040548.png)
![(1Z)-8-chloro-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040552.png)
![7',7'-dimethyl-6',7'-dihydro-1'H-spiro[cyclohexane-1,5'-[1,3]oxazino[5,4,3-ij]quinoline]-1',3'-dione](/img/structure/B11040573.png)
![Ethyl 2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11040577.png)

![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11040589.png)
![2-{4-[(E)-(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B11040596.png)
![2-(4-Methoxyanilino)-4-[(4-methoxyphenyl)imino]-1(4H)-naphthalenone](/img/structure/B11040601.png)
![(2E)-[(4-methylphenyl)sulfonyl][(5Z)-4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-ylidene]ethanenitrile](/img/structure/B11040606.png)
![N-({9-[2-(4-Fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)isonicotinamide](/img/structure/B11040610.png)
